2-Cyanomethoxyphenylboronic acid
Overview
Description
2-Cyanomethoxyphenylboronic acid is an organic compound with the molecular formula C8H8BNO3 It is a boronic acid derivative that features a cyanomethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanomethoxyphenylboronic acid can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Chemical Reactions Analysis
Types of Reactions
2-Cyanomethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenol derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyanomethoxy group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the cyanomethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and water at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Phenol derivatives
Reduction: Amino derivatives
Substitution: Various substituted phenylboronic acids
Scientific Research Applications
2-Cyanomethoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Cyanomethoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as:
Molecular Targets: Enzymes and receptors with active sites containing diol groups.
Pathways Involved: Formation of boronate esters, which can modulate the activity of target molecules.
Comparison with Similar Compounds
2-Cyanomethoxyphenylboronic acid can be compared with other boronic acids, such as:
- 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
- 4-Cyanomethoxyphenylboronic acid
- 3-Cyanomethoxyphenylboronic acid
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its cyanomethoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[2-(cyanomethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,11-12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQORYHQXMDPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669786 | |
Record name | [2-(Cyanomethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-29-1 | |
Record name | [2-(Cyanomethoxy)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 947533-29-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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